Cryptanoside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

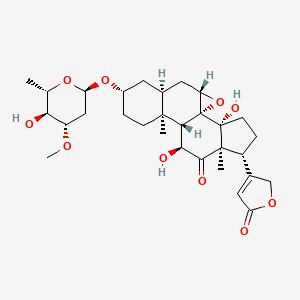

Cryptanoside A is a cardiac glycoside epoxide . It was isolated from the stems of Cryptolepis dubia collected in Laos . It is also known as Sarverogenin 3-O-α-L-oleandropyranoside .

Synthesis Analysis

The complete structure of Cryptanoside A was confirmed by analysis of its spectroscopic and single-crystal X-ray diffraction data, using copper radiation at a low temperature .Molecular Structure Analysis

Cryptanoside A’s molecular structure was established as sarverogenin 3-O-α-L-oleandroside based on its 1H and 13C NMR spectroscopic properties and chemical correlation with sarverogenin .Physical And Chemical Properties Analysis

Cryptanoside A is a powder . Its molecular formula is C30H42O10 and its molecular weight is 562.65 .Aplicaciones Científicas De Investigación

Cryptanoside A is a major cardenolide glycoside found in the leaves and roots of Cryptolepis buchanani. It has been identified as sarverogenin 3-O-α-L-oleandroside. This compound and its derivatives have been studied for their chemical properties and potential applications (Purushothaman, Vasanth, Connolly, & Rycroft, 1988).

Research on steroidal saponins, including Cryptanoside A derivatives, from fresh stems of Dracaena angustifolia has revealed potential antifungal properties. These compounds have shown activity against Cryptococcus neoformans, indicating their potential use in antifungal applications (Xu, Zhang, Li, Jacob, & Yang, 2010).

Another study on intestinal stem cells provides insights into the role of stem cells in various therapeutic applications. Although this research does not directly mention Cryptanoside A, it highlights the importance of cellular research in medical advancement, which can be relevant to the study of Cryptanoside A's effects on cellular systems (Bach, Renehan, & Potten, 2000).

Cryptanoside A derivatives have also been synthesized for investigating their anticancer activities. These compounds, like Cryptophycin A, have shown promising results against solid tumors in animal models. The synthesis and study of these derivatives are crucial for exploring their potential therapeutic applications (Rej, Nguyen, Go, Fortin, & Lavallée, 1996).

Mecanismo De Acción

Propiedades

IUPAC Name |

(1R,3S,5S,7S,10S,11S,12S,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16-,17-,18+,19-,20-,22-,23-,24-,25+,27-,28-,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZQTHMHTBGLMG-TZUBOXRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cryptanoside A | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.